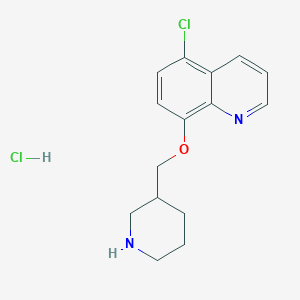![molecular formula C18H19Cl2NO3 B1424718 Hidrocloruro de (2S,4S)-4-[(3-cloro[1,1'-bifenil]-4-il)-oxi]-2-pirrolidinocarboxilato de metilo CAS No. 1354488-33-7](/img/structure/B1424718.png)
Hidrocloruro de (2S,4S)-4-[(3-cloro[1,1'-bifenil]-4-il)-oxi]-2-pirrolidinocarboxilato de metilo
Descripción general
Descripción
Methyl (2S,4S)-4-[(3-chloro[1,1’-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrrolidine ring and a biphenyl moiety, making it a subject of interest in synthetic chemistry and pharmacology.
Aplicaciones Científicas De Investigación
Methyl (2S,4S)-4-[(3-chloro[1,1’-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-[(3-chloro[1,1’-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride typically involves multiple steps, starting with the preparation of the biphenyl intermediate. The biphenyl intermediate is synthesized through a Suzuki coupling reaction, where 3-chloro-4-bromobiphenyl is reacted with a suitable boronic acid under palladium-catalyzed conditions . The resulting biphenyl compound is then subjected to further functionalization to introduce the pyrrolidine ring.
The final step involves the esterification of the pyrrolidine carboxylate with methanol in the presence of hydrochloric acid to yield the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S,4S)-4-[(3-chloro[1,1’-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of Methyl (2S,4S)-4-[(3-chloro[1,1’-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets. The biphenyl moiety allows the compound to bind to hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. This dual interaction facilitates the modulation of enzyme activity and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2S,4S)-4-[(3-bromo[1,1’-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride
- Methyl (2S,4S)-4-[(3-fluoro[1,1’-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride
- Methyl (2S,4S)-4-[(3-methyl[1,1’-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride
Uniqueness
The unique feature of Methyl (2S,4S)-4-[(3-chloro[1,1’-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride lies in the presence of the chlorine atom on the biphenyl ring, which enhances its reactivity and binding affinity compared to its analogs. This makes it a valuable compound for specific applications where high reactivity and strong binding interactions are required .
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(2-chloro-4-phenylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3.ClH/c1-22-18(21)16-10-14(11-20-16)23-17-8-7-13(9-15(17)19)12-5-3-2-4-6-12;/h2-9,14,16,20H,10-11H2,1H3;1H/t14-,16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDJOWDKRWGGIJ-DMLYUBSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1424642.png)

![3-[(2-Chloro-4-methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424644.png)
![4-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424645.png)



![Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1424655.png)


